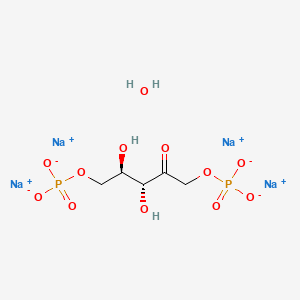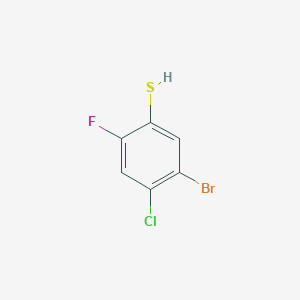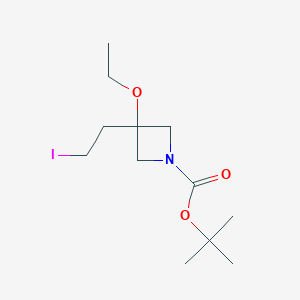
tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate: is a heterocyclic compound that serves as a valuable building block in organic synthesis. It is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and the presence of an iodoethyl group, which makes it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with tert-butyl azetidine-1-carboxylate and ethyl iodide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the azetidine ring, followed by the addition of ethyl iodide to introduce the iodoethyl group.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodo group.
Cycloaddition Reactions: The azetidine ring can participate in [3+2] cycloaddition reactions with dipolarophiles to form spirocycles.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and spirocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals due to its ability to introduce functional groups into target molecules.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate involves its ability to act as an electrophile due to the presence of the iodoethyl group. This electrophilic nature allows it to react with various nucleophiles, facilitating the formation of new chemical bonds. The azetidine ring provides structural rigidity, making it a valuable scaffold in the synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate can be compared with other similar compounds:
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound has an oxoethylidene group instead of an iodoethyl group, making it less reactive in substitution reactions.
tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate: This compound lacks the ethoxy group, which affects its solubility and reactivity.
These comparisons highlight the unique reactivity and versatility of this compound in organic synthesis.
Eigenschaften
Molekularformel |
C12H22INO3 |
|---|---|
Molekulargewicht |
355.21 g/mol |
IUPAC-Name |
tert-butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H22INO3/c1-5-16-12(6-7-13)8-14(9-12)10(15)17-11(2,3)4/h5-9H2,1-4H3 |
InChI-Schlüssel |
KRGJYFMHXHRYHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CN(C1)C(=O)OC(C)(C)C)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


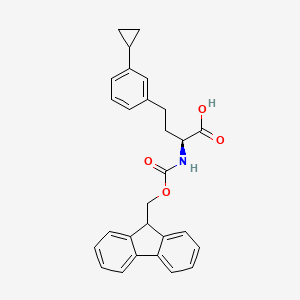

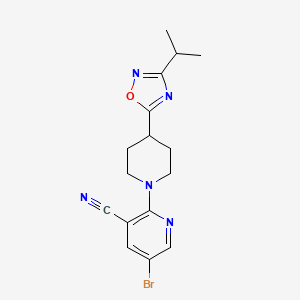
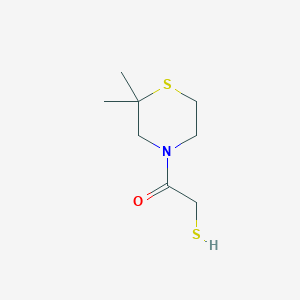
![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)
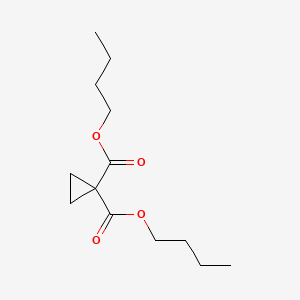

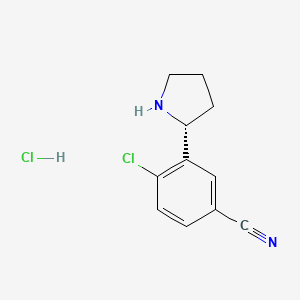

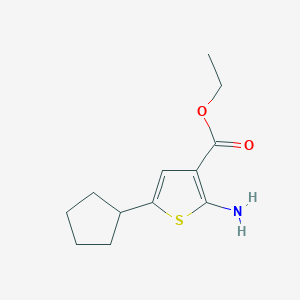
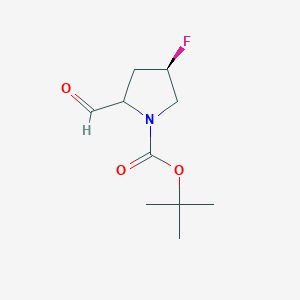
![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
